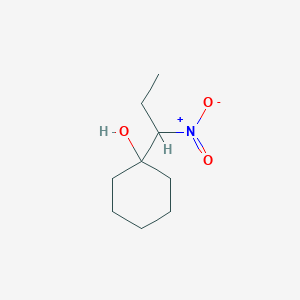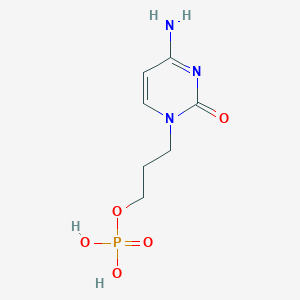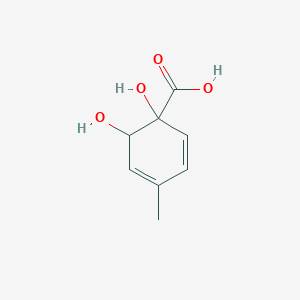
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound characterized by the presence of a benzyloxy group and a trichlorobut-1-en-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene typically involves the reaction of a benzyloxy-substituted benzene with a trichlorobut-1-en-2-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyloxy-substituted benzene derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichlorobut-1-en-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted benzene carboxylic acids, while reduction can produce partially or fully dechlorinated derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets, such as enzymes or receptors, through binding or covalent modification. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene: The parent compound.
1-(Benzyloxy)-3-(4,4-dichlorobut-1-en-2-yl)benzene: A similar compound with one less chlorine atom.
1-(Benzyloxy)-3-(4,4,4-trifluorobut-1-en-2-yl)benzene: A fluorinated analog.
Uniqueness
This compound is unique due to the presence of three chlorine atoms on the butenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The trichlorobut-1-en-2-yl group can influence the compound’s physical properties, such as solubility and stability, making it suitable for specific research and industrial purposes.
Properties
CAS No. |
60795-32-6 |
|---|---|
Molecular Formula |
C17H15Cl3O |
Molecular Weight |
341.7 g/mol |
IUPAC Name |
1-phenylmethoxy-3-(4,4,4-trichlorobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C17H15Cl3O/c1-13(11-17(18,19)20)15-8-5-9-16(10-15)21-12-14-6-3-2-4-7-14/h2-10H,1,11-12H2 |
InChI Key |
USGOGGQAPRZTHB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(Cl)(Cl)Cl)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)






![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)

